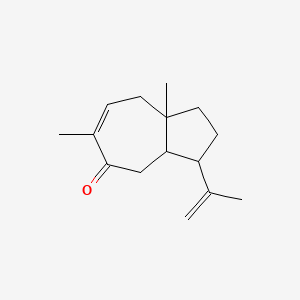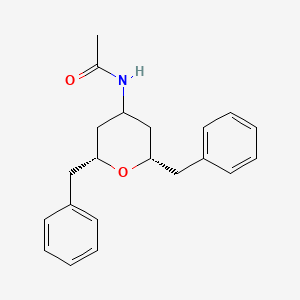
rac-N-((2R,4r,6S)-2,6-dibenzyltetrahydro-2H-pyran-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-N-((2R,4r,6S)-2,6-dibenzyltetrahydro-2H-pyran-4-yl)acetamide is a complex organic compound characterized by its tetrahydropyran ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-((2R,4r,6S)-2,6-dibenzyltetrahydro-2H-pyran-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydropyran ring and the subsequent introduction of the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
rac-N-((2R,4r,6S)-2,6-dibenzyltetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
rac-N-((2R,4r,6S)-2,6-dibenzyltetrahydro-2H-pyran-4-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-N-((2R,4r,6S)-2,6-dibenzyltetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate various biological processes, such as signal transduction, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetrahydropyran derivatives with different substituents. Examples include:
Uniqueness
rac-N-((2R,4r,6S)-2,6-dibenzyltetrahydro-2H-pyran-4-yl)acetamide is unique due to its specific substituents and stereochemistry, which confer distinct chemical and biological properties. These unique features make it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C21H25NO2 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
N-[(2S,6R)-2,6-dibenzyloxan-4-yl]acetamide |
InChI |
InChI=1S/C21H25NO2/c1-16(23)22-19-14-20(12-17-8-4-2-5-9-17)24-21(15-19)13-18-10-6-3-7-11-18/h2-11,19-21H,12-15H2,1H3,(H,22,23)/t19?,20-,21+ |
Clé InChI |
VQQFLJBIOKNUDF-SEJPIABJSA-N |
SMILES isomérique |
CC(=O)NC1C[C@@H](O[C@@H](C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canonique |
CC(=O)NC1CC(OC(C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


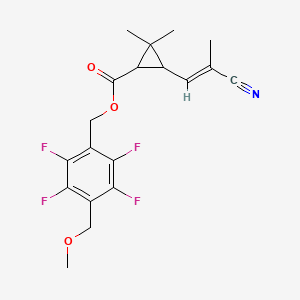
![4-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B12304727.png)
![(2S)-2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-YL]formamido}propanoic acid](/img/structure/B12304732.png)
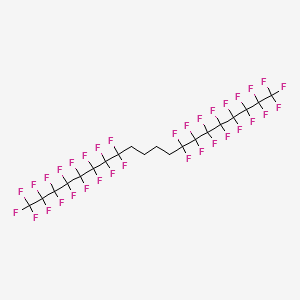
![5-Hydroxy-2-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12304736.png)
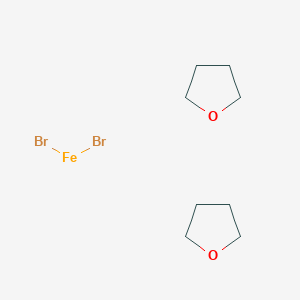
![1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane], cis](/img/structure/B12304741.png)
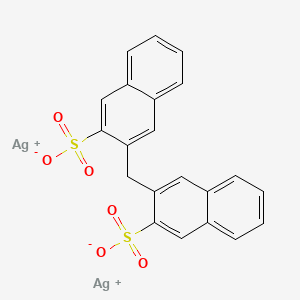
![4H-1-Benzopyran-4-one, 3-[[6-O-(4-carboxy-3-hydroxy-3-methyl-1-oxobutyl)-beta-D-galactopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-](/img/structure/B12304755.png)
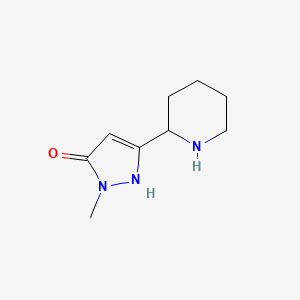
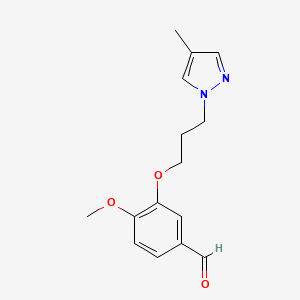
![5-Chloro-N-[4-(3,4-dihydroxypyrrolidin-1-yl)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12304769.png)
![lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B12304783.png)
